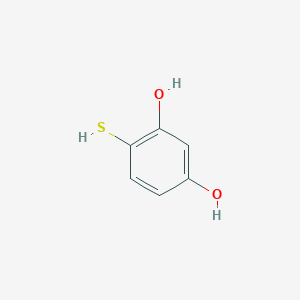

4-Mercaptobenzene-1,3-Diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-4-1-2-6(9)5(8)3-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQIEMOLHJTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502676 | |

| Record name | 4-Sulfanylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2553-70-0 | |

| Record name | 4-Sulfanylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 4 Mercaptobenzene 1,3 Diol

Generation via Thioester Hydrolysis from Precursor Compounds

A significant route for the synthesis of 4-Mercaptobenzene-1,3-diol involves the hydrolysis of a thioester precursor. This method capitalizes on the reactivity of the thioester bond, which can be cleaved under both acidic and enzymatic conditions to yield the desired thiol.

Acidic Hydrolysis of 6-Hydroxybenzo[d]tandfonline.comtandfonline.comoxathiol-2-one (Thioxolone)

The acidic hydrolysis of 6-Hydroxybenzo[d] tandfonline.comtandfonline.comoxathiol-2-one, commonly known as thioxolone, represents a direct method for producing this compound. sigmaaldrich.comtubitak.gov.trresearchgate.netresearchgate.net Thioxolone, a heterocyclic compound containing both a sulfur and an oxygen atom in the ring, serves as a stable precursor that can be readily converted to the target molecule. sigmaaldrich.comtubitak.gov.tr The reaction proceeds by refluxing thioxolone in an acidic solution, which facilitates the cleavage of the thioester linkage within the oxathiolone ring. amazonaws.com This process effectively releases the thiol and diol functionalities, resulting in the formation of this compound. The stability of thioxolone makes it a convenient starting material for this synthetic transformation.

Enzymatic Cleavage Mechanisms for this compound Formation

In addition to chemical hydrolysis, enzymatic methods provide a highly specific and efficient means of generating this compound from thioxolone. The enzyme carbonic anhydrase II (CA II) has been shown to catalyze the hydrolysis of thioxolone. acs.orgnih.govpsu.edu This biocatalytic process is of significant interest due to its occurrence under mild, physiological conditions.

The proposed mechanism suggests that thioxolone acts as a prodrug, which is cleaved within the active site of the enzyme. acs.orgnih.gov The zinc-hydroxide mechanism of CA II, typically responsible for ester hydrolysis, facilitates the cleavage of thioxolone. acs.org This enzymatic reaction proceeds through an intermediate, S-(2,4-thiophenyl)hydrogen thiocarbonate, before yielding the final product, this compound. acs.org This enzymatic approach highlights the potential for biocompatible synthesis routes.

Reduction Strategies for Dihydroxybenzenethiols

The reduction of sulfur-containing functional groups presents another viable strategy for the synthesis of dihydroxybenzenethiols, including this compound. This approach typically involves the conversion of a more stable sulfur-containing group into the desired thiol.

Reduction of Iso-Thiouronium Salts with Sodium Borohydride (B1222165)

A notable reduction method involves the use of iso-thiouronium salts as precursors to dihydroxybenzenethiols. tandfonline.comtandfonline.comias.ac.in These salts can be prepared from the corresponding dihydroxyaryl compounds. The subsequent reduction of the iso-thiouronium group with a mild reducing agent like sodium borohydride (NaBH4) provides an efficient route to the target thiol. tandfonline.comtandfonline.comias.ac.in

This method offers several advantages, including high yields (often exceeding 90%), mild reaction conditions, and short reaction times. tandfonline.comias.ac.in The use of sodium borohydride is particularly effective as it minimizes the formation of polymeric side products, which can be a challenge with highly autoxidizable dihydroxybenzenethiols. tandfonline.comias.ac.in The reaction is typically carried out in an aqueous medium at room temperature, followed by an acidic work-up to liberate the free thiol. tandfonline.com

| Precursor | Reagent | Product | Yield | Reference |

| Dihydroxyaryl-iso-thiouronium salt | Sodium Borohydride | Dihydroxybenzenethiol | >90% | tandfonline.comias.ac.in |

Nucleophilic Substitution Approaches in Dihydroxybenzenethiol Synthesis

Nucleophilic substitution reactions offer a versatile platform for the synthesis of various aromatic compounds, including dihydroxybenzenethiols. mdpi.com This strategy involves the displacement of a leaving group on an aromatic ring by a sulfur-containing nucleophile. libretexts.org For the synthesis of dihydroxybenzenethiols, this could involve the reaction of a dihydroxy-substituted aryl halide with a sulfide (B99878) or hydrosulfide (B80085) salt. smolecule.com

The success of nucleophilic aromatic substitution is often dependent on the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. libretexts.org The choice of solvent and reaction conditions is also critical to favor substitution over competing elimination reactions. lumenlearning.com While a general approach, the specific application to this compound synthesis would require a suitable dihydroxy-substituted benzene (B151609) derivative with a good leaving group. Mechanochemical methods are also being explored for nucleophilic substitution reactions, offering a more sustainable, solvent-free approach. nih.gov

Considerations for Environmentally Benign Synthesis (Green Chemistry)

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. wikipedia.org These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes to minimize environmental impact. wikipedia.orgacs.orgcitrefine.com

In the context of this compound synthesis, applying green chemistry principles could involve:

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.orgcitrefine.com The enzymatic synthesis using carbonic anhydrase is a prime example of biocatalysis.

Safer Solvents: Utilizing water or other environmentally benign solvents, or even performing reactions under solvent-free conditions. wikipedia.orgwjpmr.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. citrefine.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. wikipedia.orgcitrefine.com

For instance, the reduction of iso-thiouronium salts with sodium borohydride in water at room temperature aligns well with several green chemistry principles. tandfonline.com Future research will likely focus on developing even more sustainable and efficient synthetic methods for this compound, potentially exploring novel catalytic systems and renewable starting materials. wjpmr.com

Synthesis of Regioisomeric and Analogous Dihydroxybenzenethiols

The synthesis of dihydroxybenzenethiols, which are isomers and analogues of the primary compound of interest, presents unique challenges due to the propensity of these molecules for auto-oxidation. ias.ac.in A significant advancement in this area involves a convenient and high-yield procedure for preparing these unstable compounds through the mild reduction of corresponding iso-thiouronium salts with sodium borohydride. tandfonline.comtandfonline.com This method is notable for producing dihydroxybenzenethiols in yields often exceeding 90% without the significant formation of polymeric side products, and it does not necessitate an inert atmosphere. ias.ac.in The general pathway involves the reaction of appropriate quinones with thiourea (B124793) to form dihydroxyaryl-iso-thiouronium salts, which are then reduced. tandfonline.com

The synthesis of 4-Mercaptobenzene-1,2-diol, a regioisomer of this compound, has been successfully achieved utilizing the aforementioned reduction of an iso-thiouronium salt. chemsynthesis.com This method provides a reliable route to this specific thiol-catechol. tandfonline.comchemsynthesis.com The procedure involves adding sodium borohydride in portions to a suspension of the corresponding iso-thiouronium salt in water at room temperature. tandfonline.com The mixture is stirred, acidified, and in some cases gently heated to ensure the complete hydrolysis of intermediate boric esters. tandfonline.com The final product can then be isolated by extraction. tandfonline.com

The synthesis of related thiol-catechol analogues often employs the nucleophilic addition of thiols to o-benzoquinones, which can be generated in situ from the oxidation of pyrocatechol. rsc.org This Michael addition approach has been used to create a variety of catechol thioethers. rsc.orgmdpi.com For instance, reacting freshly prepared o-benzoquinone with functional mono-, di-, and trithiols leads to the formation of Michael adducts. rsc.org This method allows for the introduction of various sulfur-containing substituents onto the catechol ring. mdpi.com A one-pot synthesis has also been developed, reacting 3,5-di-tert-butyl-o-benzoquinone (B121359) with hydrogen sulfide and various unsaturated hydrocarbons to produce catechol thioethers. researchgate.net

A summary of a synthetic route for dihydroxybenzenethiols is presented below.

| Step | Description | Reagents |

| 1 | Formation of iso-thiouronium salt | Quinone, Thiourea |

| 2 | Reduction of the salt | Sodium Borohydride, Water |

| 3 | Hydrolysis and Work-up | Hydrochloric Acid (HCl), Ethyl Acetate |

Regioselectivity is a critical aspect of synthesizing substituted mercaptobenzenediols, ensuring the desired placement of functional groups on the benzene ring. The development of synthetic protocols that offer high regioselectivity is essential for producing specific isomers for various applications. organic-chemistry.org

One efficient method for achieving regioselectivity is the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile, which allows for the synthesis of 5-trifluoromethyl 1,2,4-triazoles with high regioselectivity. nih.gov While not directly applied to mercaptobenzenediols, this highlights a strategy for controlling regiochemical outcomes. nih.gov In the context of mercaptobenzenediols, the addition of thiols to substituted benzoquinones serves as a prime example of a regioselective reaction. For instance, the addition of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose (a protected thioglucose) to 2-chlorobenzo-1,4-quinone results in a mixture of regioisomeric products. ubc.ca

Similarly, the annulation reactions of 2-quinolinesulfenyl halides with alkenes and cycloalkenes have been developed as a regioselective synthesis for novel condensed heterocyclic compounds. mdpi.com The reaction of quinolinesulfenyl chloride with terminal alkenes proceeds via a thiiranium cation intermediate, with the subsequent nucleophilic attack occurring at the least substituted carbon atom, leading to anti-Markovnikov products. mdpi.com Such principles of controlling regioselectivity through intermediate management and substrate control are broadly applicable in the synthesis of specifically substituted aromatic compounds.

The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes offers complete regioselectivity, which is a significant advantage over classical methods where mixtures of isomers are often formed. organic-chemistry.org This approach underscores the power of modern synthetic methodologies to control molecular architecture precisely. organic-chemistry.org The table below illustrates examples of regioselective reactions leading to substituted aromatic compounds.

| Reaction Type | Reactants | Product Type | Regioselectivity |

| Michael Addition ubc.ca | 1-Thioglucose, 2-Chlorobenzo-1,4-quinone | Glucosylthiohydroquinones | Yields a mixture of isomers (1.3:1 ratio) |

| Annulation mdpi.com | 2-Quinolinesulfenyl chloride, Terminal Alkenes | Thiazoloquinolinium Derivatives | anti-Markovnikov addition |

| Cycloaddition organic-chemistry.org | N-alkylated tosylhydrazones, Terminal Alkynes | 1,3,5-Trisubstituted Pyrazoles | Complete regioselectivity |

Chemical Reactivity and Mechanistic Transformations of 4 Mercaptobenzene 1,3 Diol

Thiol Group Reactivity

The thiol group is central to the reactivity of 4-Mercaptobenzene-1,3-diol, acting as a strong nucleophile and a site for redox reactions. Its reactivity is significantly influenced by the electronic effects of the aromatic ring and the hydroxyl substituents.

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a fundamental reaction for thiols, involving the interconversion between thiol and disulfide forms. This reversible reaction is crucial in various biological processes, such as protein folding, where it is often mediated by oxidoreductase enzymes. nih.gov The mechanism proceeds through a nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R'). rug.nlresearchgate.net

The reaction is highly dependent on pH, as a basic environment facilitates the deprotonation of the thiol to the more nucleophilic thiolate. rug.nl For aromatic thiols like this compound, the exchange can remain active even at lower pH values compared to aliphatic thiols due to the lower pKa of the aromatic thiol group. rug.nl This reaction allows this compound to interact with biological disulfides, such as those in proteins, potentially modulating their structure and function.

Oxidative Dimerization to 4,4′-Disulfanediyldibenzene-1,3-diol

The thiol group of this compound is readily oxidized to form a disulfide-linked dimer, 4,4′-disulfanediyldibenzene-1,3-diol. researchgate.netnih.gov This reaction can occur under mild conditions, such as exposure to atmospheric oxygen or peroxides.

Reaction Scheme: 2 C₆H₆O₂S (this compound) + [O] → C₁₂H₁₀O₄S₂ (4,4′-Disulfanediyldibenzene-1,3-diol) + H₂O

This dimerization has been observed as a spontaneous process, notably during the crystallization of this compound for X-ray crystallography studies. nih.govacs.org The formation of this disulfide-bridged version highlights the thiol's susceptibility to oxidation. researchgate.netnih.gov

| Reactant | Product | Oxidizing Agent | Reference |

| This compound | 4,4′-Disulfanediyldibenzene-1,3-diol | Atmospheric Oxygen / Mildly Oxidizing Conditions | nih.gov |

| This compound | 4,4′-Disulfanediyldibenzene-1,3-diol | Product of crystallization conditions | acs.org |

Reactions with Electrophilic Functional Moieties

As a potent nucleophile, the thiol group of this compound readily reacts with a variety of electrophilic functional moieties. A prominent example is the Michael addition, or 1,4-conjugate addition, to α,β-unsaturated carbonyl compounds. nih.govmasterorganicchemistry.com In this reaction, the thiol attacks the β-carbon of the unsaturated system. chemistrysteps.com

Thiols are generally effective Michael donors, participating in what is known as the thiol-Michael addition. nih.gov This reaction is a versatile method for forming carbon-sulfur bonds. masterorganicchemistry.com

| Reaction Type | Electrophile (Michael Acceptor) | Product Type | Mechanism | Reference |

| Michael Addition | α,β-Unsaturated Carbonyl Compound | Thioether Adduct | 1,4-Conjugate Addition | nih.govmasterorganicchemistry.com |

Hydrothiolation Reactions (Thiol-Yne Click Chemistry) with Activated Alkynes

The addition of the thiol group across a carbon-carbon triple bond, known as hydrothiolation or the thiol-yne click reaction, is a highly efficient and atom-economical process for synthesizing vinyl sulfides. mdpi.comwikipedia.orgnih.gov This reaction can be initiated through different mechanisms, leading to products with distinct regioselectivity.

Radical-Mediated Hydrothiolation : This pathway is typically initiated by radical initiators or UV irradiation. wikipedia.orgnih.gov A thiyl radical is generated, which then adds to the alkyne. This process generally results in the formation of the anti-Markovnikov addition product. wikipedia.org The reaction can proceed in two steps: the first addition forms a vinyl sulfide (B99878), which can then react with a second thiol molecule to yield a 1,2-dithioether. d-nb.inforesearchgate.net

Transition-Metal-Catalyzed Hydrothiolation : Catalysts based on transition metals like rhodium (Rh) or copper (Cu) can provide excellent control over the regioselectivity of the hydrothiolation. mdpi.comnih.govcsic.es Rhodium catalysts, for instance, have been shown to be highly selective for the formation of the branched Markovnikov α-vinyl sulfide product. csic.es Conversely, copper nanoparticle catalysts (CuNPs/TiO₂) have been used to selectively synthesize the linear anti-Markovnikov Z-vinyl sulfide from the reaction of thiol-catechol derivatives with activated alkynes. mdpi.comnih.gov

| Catalyst/Initiator | Alkyne Type | Predominant Product | Selectivity | Reference |

| Radical Initiator / UV | General Alkynes | Vinyl Sulfide / Dithioether | anti-Markovnikov | wikipedia.orgd-nb.info |

| Rhodium (I) Complexes | Alkyl and Aryl Alkynes | α-Vinyl Sulfide | Markovnikov | csic.es |

| CuNPs/TiO₂ | Activated Alkynes | Z-Vinyl Sulfide | anti-Markovnikov | mdpi.comnih.gov |

Alkylation of Thiol Moieties

The alkylation of the thiol group in this compound is a straightforward and common method for the synthesis of the corresponding thioethers (sulfides). This reaction is a nucleophilic substitution where the thiolate anion, formed in the presence of a base, attacks an alkyl halide. jmaterenvironsci.comwikipedia.org

General Reaction: R-SH + R'-X + Base → R-S-R' + HX + Base

Various protocols exist for this transformation, including reactions under solvent-free conditions or in green mediums like water. jmaterenvironsci.com The high nucleophilicity of the thiophenolate anion ensures efficient reaction with a range of alkylating agents. wikipedia.org

Catechol Moiety Reactivity (Dihydroxylphenyl Group)

The 1,3-dihydroxybenzene (resorcinol-like) portion of the molecule also possesses distinct reactivity, although it is often secondary to the more potent nucleophilicity of the thiol group. In many interactions, such as binding to the zinc ion in the active site of carbonic anhydrase II, the thiol group serves as the primary binding point, while the catechol moiety is oriented away from the active site. researchgate.netpsu.educambridge.org

Key reactions involving the dihydroxylphenyl group include:

Metal Ion Chelation : The vicinal hydroxyl groups in catechol and related structures are known to act as effective chelating agents for a variety of metal ions. smolecule.comwikipedia.org This property allows molecules like this compound to form stable complexes with transition metals. smolecule.com

Nucleophilic Substitution : Under certain conditions, the hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters. smolecule.com

Oxidation : The catechol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures. This redox activity is a characteristic feature of catechol compounds. wikipedia.org

Oxidation to ortho-Benzoquinone Intermediates

The oxidation of this compound can proceed through several pathways, primarily involving the thiol group, which is the most susceptible to oxidation. Under mild conditions, such as exposure to atmospheric oxygen or peroxides, the thiol group readily oxidizes to form the corresponding disulfide, 4,4'-disulfanediyldibenzene-1,3-diol. This dimerization is a common reaction for thiols.

More complex oxidation processes have been observed, particularly in biological contexts or under specific chemical or electrochemical conditions. For instance, in a study involving the prodrug thioxolone, which hydrolyzes to this compound (referred to as TH0 in the study), X-ray crystallography revealed the conversion of the thiol group to 2,4-dihydroxybenzenesulfenic acid (TH7) when exposed to synchrotron radiation. nih.gov This indicates that the sulfur atom can be oxidized to higher oxidation states.

While the resorcinol (B1680541) (1,3-diol) structure of this compound does not lend itself to direct oxidation to a benzoquinone in the same manner as hydroquinone (B1673460) (1,4-diol) or catechol (1,2-diol), the term ortho-benzoquinone intermediate in this context likely refers to a reactive species formed from the oxidation involving the thiol group and an adjacent hydroxyl group. The electrochemical oxidation of the isomeric 2,5-dihydroxythiophenol (B28663) (a hydroquinone derivative) has been shown to involve the dihydroxyphenol moiety to form a quinone. nih.govacs.org For this compound, oxidation could theoretically lead to a transient ortho-thioquinone or a related quinone-like species, which would be highly electrophilic and susceptible to further reactions. However, direct experimental evidence for the formation of a stable ortho-benzoquinone intermediate from this compound is not extensively documented in the reviewed literature. The primary and well-established oxidation products are the disulfide and the sulfenic acid. nih.gov

Table 1: Observed Oxidation Products of this compound

| Starting Material | Oxidizing Condition | Product | Reference |

| This compound | Mild (e.g., air) | 4,4'-Disulfanediyldibenzene-1,3-diol | |

| This compound (TH0) | Synchrotron Radiation | 2,4-Dihydroxybenzenesulfenic acid (TH7) | nih.gov |

Nucleophilic Conjugate Addition to Quinoid Rings

Quinoid rings, being α,β-unsaturated ketones, are excellent Michael acceptors and readily undergo nucleophilic conjugate addition (1,4-addition). researchgate.net Should an ortho- or para-benzoquinone intermediate be formed from the oxidation of a related thiophenol, it would be highly susceptible to attack by nucleophiles. The addition of nucleophiles to quinones is a fundamental reaction in the chemistry of these compounds. allenpress.com

The reaction of benzoquinone derivatives with various nucleophiles, including anilines and phenolates, has been studied, demonstrating the electrophilic nature of the quinoid ring. nih.govacs.org In these reactions, the nucleophile adds to one of the double bond carbons of the quinone system.

Thiols are particularly effective nucleophiles in conjugate additions to activated alkenes. acs.org Research on the synthesis of thiacalix osti.govarene skeletons has utilized the double 1,4-conjugate addition of 1,3-benzenedithiol (B1198324) to a p-benzoquinone derivative. acs.org This highlights the propensity of thiol groups to react with quinoid systems. In the context of this compound, if it were to react with a quinone, the thiol group would be the most likely nucleophilic center to add to the quinoid ring. Conversely, if this compound were oxidized to a quinoid species, it could then be trapped by another nucleophile, including another molecule of this compound itself, leading to the formation of adducts. The reaction of 2-methoxycarbonyl-1,4-benzoquinone with arylthiols has been shown to proceed readily, resulting in S,C-addition products. asianpubs.org

Table 2: Examples of Nucleophilic Conjugate Addition to Quinones

| Quinone Derivative | Nucleophile | Product Type | Reference |

| 2-Bromo-1,4-benzoquinone derivative | Anilines | Aminobenzoquinone | nih.govacs.org |

| 2,6-Dimethyl-1,4-benzoquinone | 1,3-Benzenedithiol | Trimeric adduct via double 1,4-addition | acs.org |

| 2-Methoxycarbonyl-1,4-benzoquinone | Arylthiols | Substituted diarylthioethers | asianpubs.org |

Derivatization Strategies for Enhanced Functionality and Analysis

Derivatization is a key strategy to modify the properties of a molecule for specific applications, such as enhancing its biological activity, preparing it for polymerization, or improving its detectability in analytical methods. mdpi.comrsc.org

Formation of Acetylated Derivatives

Acetylation is a common chemical modification for hydroxyl and amino groups. In the case of this compound, the two hydroxyl groups can be acetylated to form the corresponding diacetate ester. This transformation can be expected to alter the compound's polarity, solubility, and biological activity. For example, a study on related 3-amino-4-hydroxy-benzenesulfonamide derivatives showed that the addition of an acetyl group to the sulfonamide fragment abolished the compound's ability to bind to carbonic anhydrase isoenzymes. mdpi.com This suggests that acetylation of the hydroxyl groups on this compound would likely impact its interaction with biological targets.

While specific studies detailing the synthesis and application of acetylated this compound are not abundant in the searched literature, the general procedure would involve reacting the parent compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. This derivatization can serve to protect the hydroxyl groups during a multi-step synthesis or to probe structure-activity relationships.

Synthesis of Thiolate-Functionalized Copolymers through Post-Polymerization Modification

Post-polymerization modification is a powerful technique to introduce functional groups onto a polymer backbone, allowing for the creation of new materials with tailored properties from a common precursor polymer. nih.govnih.gov The "thiol-ene" click reaction, which involves the radical-mediated addition of a thiol to an alkene, is a highly efficient and widely used method for post-polymerization functionalization. rsc.orgnih.gov

This strategy can be applied to create copolymers functionalized with this compound. The general approach involves:

Synthesizing a precursor polymer that contains pendant alkene (e.g., vinyl or allyl) groups.

Reacting this polymer with this compound in the presence of a radical initiator (often photo-initiated). researchgate.net

The thiol group of this compound would add across the polymer's double bonds, covalently linking the molecule to the polymer chain. This would result in a thiolate-functionalized copolymer with pendant resorcinol moieties. Such functionalized polymers could have applications in areas like biomaterials, where the carbohydrate-like nature of the diol groups could be beneficial, or in creating materials with specific surface properties. osti.govmdpi.com

Table 3: General Scheme for Thiol-Ene Post-Polymerization Modification

| Step | Description | Key Components |

| 1. Polymer Synthesis | Synthesis of a polymer with pendant alkene groups. | Alkene-containing monomer, initiator. |

| 2. Functionalization | Radical-initiated addition of the thiol to the polymer's alkene groups. | Alkene-functionalized polymer, this compound, radical initiator (e.g., UV light). |

In-Source Microdroplet Derivatization for Analytical Applications

In-source microdroplet derivatization is an advanced analytical technique that utilizes the accelerated reaction rates observed in microdroplets generated during electrospray ionization (ESI) for mass spectrometry (MS). researchgate.netnih.gov This method allows for extremely rapid and efficient online derivatization of analytes immediately before MS analysis, enhancing sensitivity and enabling the detection of otherwise difficult-to-analyze compounds. nih.govresearchgate.net

This technique is highly applicable to a multifunctional compound like this compound. The presence of both diol and thiol functionalities offers multiple handles for derivatization:

Diol Derivatization: The 1,3-diol system can be targeted with reagents like phenylboronic acid. In-source derivatization of saccharides (which contain diols) with phenylboronic acid has been shown to form easily ionizable phenylboronate (B1261982) esters, leading to significant signal enhancement in ESI-MS. nih.gov A similar reaction could be expected for the diol of this compound.

Thiol Derivatization: The thiol group can be rapidly derivatized using reagents that are specific for sulfhydryls. For example, the use of pre-charged maleimide (B117702) reagents in reactive ionization has been demonstrated for the simultaneous quantification of multiple biological thiols with high precision and accuracy. acs.org

By using a coaxial electrospray source, the analyte solution (containing this compound) and the derivatizing reagent solution can be mixed in the microdroplets just before entering the mass spectrometer. nih.gov This approach avoids time-consuming offline sample preparation and can lead to parts-per-trillion detection limits, making it a powerful tool for the trace analysis of this compound in complex matrices. nih.gov

Table 4: Potential In-Source Microdroplet Derivatization Reactions for this compound

| Functional Group | Derivatizing Reagent Class | Purpose | Reference |

| 1,3-Diol | Boronic Acids (e.g., phenylboronic acid) | Enhance ionization efficiency, improve sensitivity. | nih.gov |

| Thiol | Maleimides | Specific and rapid tagging for quantification. | acs.org |

Coordination Chemistry of 4 Mercaptobenzene 1,3 Diol and Dihydroxybenzenethiol Ligands

Ligand Design and Denticity: Role of Thiol and Hydroxyl Functional Groups

The structure of 4-mercaptobenzene-1,3-diol, featuring a thiol (-SH) and two hydroxyl (-OH) groups on a benzene (B151609) ring, allows it to act as a versatile ligand. The denticity of the ligand—the number of donor groups that bind to a central metal ion—is influenced by the deprotonation state of these functional groups, which is in turn dependent on the pH of the environment.

The thiol group is a soft donor, showing a preference for soft metal ions, while the hydroxyl groups are hard donors. This combination allows for complexation with a variety of metal ions. The thiol group, with a pKa of approximately 8.5, can deprotonate to form a thiolate anion (-S⁻), which is a strong nucleophile and a potent coordinating agent. The hydroxyl groups can also deprotonate to form phenolate (B1203915) ions, further increasing the coordinating ability of the ligand.

In the context of metalloproteins, the thiol group is the primary coordinating group, often binding directly to the metal ion in the active site. The hydroxyl groups play a more secondary role, often involved in hydrogen bonding interactions that help to position and stabilize the ligand within the active site. For instance, in the inhibition of carbonic anhydrase II, the thiol group directly coordinates to the zinc ion, while the hydroxyl groups form hydrogen bonds with nearby amino acid residues.

The presence of both thiol and hydroxyl groups allows for the formation of stable chelate rings with metal ions, although the specific coordination mode can vary depending on the metal ion and the steric and electronic environment of the binding site.

Interactions with Metalloproteins and Enzyme Active Sites

The interaction of this compound with metalloproteins is exemplified by its potent inhibition of carbonic anhydrase II. This interaction highlights the principles of ligand design for targeting metal ions in biological systems.

The inhibition of human carbonic anhydrase II (hCA II) by this compound is a well-documented example of zinc-binding inhibition. psu.edunih.govnih.govnih.gov The process begins with the entry of the prodrug, thioxolone, into the enzyme's active site. nih.govacs.org The zinc-bound hydroxide (B78521) ion in the active site, which is a key catalytic species, attacks the thioxolone molecule, leading to its hydrolysis. psu.edunih.govacs.org This enzymatic cleavage generates this compound as the active inhibitor. psu.edunih.govacs.org

The newly formed this compound then coordinates to the active site zinc(II) ion through its thiol group, forming a stable Zn-S bond. psu.edu This direct coordination to the catalytic metal ion prevents the binding and activation of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's function. The inhibition is time-dependent due to the initial hydrolysis step of the prodrug. nih.gov

X-ray crystallographic studies have provided detailed structural insights into this inhibitory mechanism, showing the precise orientation of the inhibitor in the active site and its interactions with both the zinc ion and surrounding amino acid residues. psu.edu

| Enzyme | Inhibitor | Mechanism | Key Interaction |

| Carbonic Anhydrase II | This compound | Zinc-binding inhibition | Thiolate coordination to Zn(II) |

The coordination of thiol-containing ligands to metal centers in proteins is a recurring motif in bioinorganic chemistry. numberanalytics.com Cysteine residues, for example, are common ligands for zinc and other metal ions in a wide range of proteins. nih.govnumberanalytics.comresearchgate.net

In comparison to simple thiols, the presence of other functional groups, as in this compound, can significantly influence the binding affinity and specificity. The hydroxyl groups of this compound, while not directly coordinating to the zinc in carbonic anhydrase II, play a crucial role in orienting the molecule within the active site through hydrogen bonding. psu.edu This highlights the importance of secondary interactions in ligand design.

Studies with other thiol-containing inhibitors of carbonic anhydrase II, such as 2-hydroxythiophenol, have shown that even subtle changes in the ligand structure can lead to significant differences in inhibitory potency. psu.edu This underscores the need for a detailed understanding of the coordination chemistry and the specific interactions within the enzyme's active site for the rational design of potent and selective inhibitors.

The coordination of the thiol group can also be influenced by the protonation state. While the deprotonated thiolate is a stronger ligand, in some cases, the neutral thiol can also coordinate to a metal center. pnas.org The local environment of the active site, including the presence of nearby basic or acidic residues, can modulate the pKa of the thiol group and thus its coordinating ability. nih.gov

Application in Coordination Polymer Synthesis and Nanomaterial Formation

The unique molecular architecture of this compound and related dihydroxybenzenethiol ligands, featuring both soft (thiol) and hard (hydroxyl) donor sites, makes them highly versatile building blocks in supramolecular chemistry. This dual functionality is pivotal for their application in the directed synthesis of coordination polymers and the surface functionalization of advanced nanomaterials. The thiol group offers a strong, often covalent-like, interaction with soft metal centers, while the hydroxyl groups can engage in coordination with harder metals or establish robust hydrogen-bonding networks that stabilize the final structure.

Coordination Polymer Synthesis

Coordination polymers (CPs) are crystalline materials formed by the self-assembly of metal ions (nodes) and multitopic organic ligands (linkers), resulting in one-, two-, or three-dimensional networks. mdpi.comwikipedia.org The final topology and properties of a CP are dictated by the coordination geometry of the metal ion and the structure of the organic linker. mdpi.com Ligands like this compound are excellent candidates for constructing CPs due to their ability to bridge multiple metal centers.

The deprotonated thiol (thiolate) is a soft Lewis base, exhibiting a high affinity for soft Lewis acid metal ions such as Ag(I), Au(I), and Cu(I). researchgate.net This interaction typically forms the primary structural linkage in the polymer chain. For instance, Ag(I) has been successfully used to assemble 2D coordination polymers with dithioether ligands, demonstrating the capacity of sulfur-based linkers to form extended networks. rsc.org The hydroxyl groups, being hard Lewis bases, can either coordinate to the same or different metal centers, particularly those of a harder or borderline nature like Zn(II) or Co(II), or they can form extensive intra- and intermolecular hydrogen bonds that reinforce the entire framework. ajol.info The synthesis of a cobalt(II) coordination polymer with 5-hydroxyisophthalic acid, a ligand containing both hydroxyl and carboxylate groups, illustrates how multiple functional groups can direct the formation of complex 3D structures. ajol.info

The principles guiding the synthesis of coordination polymers with dihydroxybenzenethiol ligands can be summarized based on the Hard and Soft Acids and Bases (HSAB) theory.

| Component | HSAB Principle | Preferred Interaction | Contribution to Structure |

|---|---|---|---|

| Soft Metal Ions (e.g., Ag(I), Au(I)) | Soft Acid | Binds strongly to the soft Thiolate (-S⁻) group. researchgate.net | Forms the primary, robust linkages of the polymer backbone. |

| Borderline/Hard Metal Ions (e.g., Zn(II), Co(II)) | Borderline/Hard Acid | Can coordinate with both Thiolate and the hard Hydroxyl (-OH) groups. ajol.infoacs.org | Acts as a multi-connecting node, increasing the dimensionality and complexity of the network. |

| Hydroxyl Groups (-OH) | Hard Base | Participates in hydrogen bonding with other ligands or solvent molecules. | Provides secondary stabilization, enhances structural rigidity, and influences crystal packing. |

Nanomaterial Formation

In the realm of nanotechnology, organic ligands are crucial for controlling the synthesis and properties of nanoparticles. rsc.org They act as capping or stabilizing agents that modulate crystal growth, prevent aggregation, and impart specific surface functionalities. nih.govmdpi.com Dihydroxybenzenethiol ligands are particularly effective in this role for several reasons.

The thiol group serves as a powerful anchor, forming a strong bond with the surface of various metallic and semiconductor nanoparticles, including those made of gold, silver, and cadmium sulfide (B99878). nih.gov This strong ligand-surface interaction is fundamental to controlling the size and monodispersity of the nanoparticles during their synthesis. rsc.org

Once the nanoparticles are stabilized by the thiol anchor, the dihydroxy-functionalized phenyl ring projects outward, defining the nanoparticle's surface chemistry. The hydroxyl groups confer hydrophilicity, enabling the nanoparticles to be dispersed in aqueous media, which is critical for many biological and environmental applications. Furthermore, these hydroxyl groups serve as reactive handles for post-synthetic modification, allowing for the covalent attachment of other molecules such as drugs, targeting agents, or polymers. rsc.org

Research on silver sulfide (Ag₂S) nanoparticles stabilized with glutathione, a thiol-containing tripeptide, highlights the importance of the synthesis method in preserving the integrity of the ligand shell. nih.gov Room-temperature synthesis methods were shown to maintain the ligand structure, leading to nanoparticles with improved clearance profiles in biological systems, underscoring the critical link between synthesis, ligand integrity, and final application. nih.gov

The multifaceted role of dihydroxybenzenethiol ligands in the formation of functional nanomaterials is detailed below.

| Function | Relevant Functional Group(s) | Mechanism / Principle | Outcome / Application |

|---|---|---|---|

| Surface Anchoring & Stabilization | Thiol (-SH) | Forms a strong, stable bond with the nanoparticle surface, preventing uncontrolled growth and aggregation. rsc.orgmdpi.com | Production of well-defined, monodisperse nanoparticles. |

| Colloidal Dispersibility | Hydroxyl (-OH) groups | Imparts a hydrophilic character to the nanoparticle surface through hydrogen bonding with water. | Stable dispersion of nanoparticles in aqueous solutions for biomedical and catalytic uses. |

| Surface Functionalization | Hydroxyl (-OH) groups | Acts as a platform for subsequent chemical reactions (e.g., esterification) to attach other functional molecules. rsc.org | Creation of multifunctional, targeted nanomaterials for sensing, imaging, or drug delivery. |

| Modulation of Electronic Properties | Aromatic Ring, -SH, -OH | The ligand shell can influence the electronic structure of the nanoparticle core. | Tuning of optical and catalytic properties of the nanomaterial. |

Spectroscopic and Advanced Characterization of 4 Mercaptobenzene 1,3 Diol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-mercaptobenzene-1,3-diol and its derivatives in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number and connectivity of hydrogen atoms in a molecule. For derivatives of 1,3-diols, the chemical shifts and coupling constants of the protons on the heterocyclic ring can reveal the stereochemistry of the substituents. researchgate.net In the case of this compound, the aromatic protons exhibit characteristic splitting patterns and chemical shifts influenced by the hydroxyl and thiol substituents.

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. ocr.org.uk Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of the electronic environment. For instance, carbons bonded to electronegative oxygen atoms of the hydroxyl groups will be deshielded and appear at a higher chemical shift (downfield) compared to other aromatic carbons. The analysis of ¹³C NMR spectra is often simplified by proton-decoupling, which results in a spectrum of single lines for each carbon environment. ocr.org.uk The chemical shifts of methyl groups in acetonides derived from syn and anti-1,3-diols can be used to distinguish between these isomers. univ-lemans.fr

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.0 - 10.0 | Singlet | -OH protons |

| ¹H | 6.0 - 7.5 | Multiplets | Aromatic protons |

| ¹H | 3.0 - 4.0 | Singlet | -SH proton |

| ¹³C | 150 - 160 | Singlet | C-OH |

| ¹³C | 110 - 130 | Singlet | Aromatic C-H |

| ¹³C | 100 - 115 | Singlet | C-SH |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture using liquid chromatography and then detects and identifies them using mass spectrometry. nih.govlcms.cz This method is particularly valuable for analyzing the products of chemical reactions and assessing the purity of synthesized compounds. psu.eduacs.org

In the context of this compound, LC-MS has been employed to study its formation from the hydrolysis of its precursor, thioxolone, in the presence of carbonic anhydrase II. psu.eduacs.orgresearchgate.net These studies confirmed that in the presence of the enzyme, thioxolone is cleaved to form this compound, which was identified by its mass spectrum. psu.edu Control experiments without the enzyme did not show the formation of the diol, highlighting the role of the enzyme in the hydrolysis. psu.edu The use of different ionization modes, such as positive and negative ionization, can be optimized to enhance the sensitivity of detection for specific analytes. psu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₆H₆O₂S), the exact mass is calculated to be 142.00885 g/mol . nih.gov HRMS data can confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other compounds with the same nominal mass. This technique is crucial for the definitive identification of newly synthesized compounds and for characterizing metabolites, as demonstrated in studies of related mercaptobenzene compounds. researchgate.net

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal.

Elucidation of Solid-State Molecular Structures

A high-resolution crystal structure of human carbonic anhydrase II in a complex with hydrolysis products of thioxolone was determined at a resolution of 1.20 Å. rcsb.orgpdbj.org This study showed that under the crystallization conditions, this compound could be further modified. rcsb.orgpdbj.org Such detailed structural information is invaluable for understanding the mechanism of enzyme inhibition and for the rational design of new inhibitors.

Table 2: Crystallographic Data for Human Carbonic Anhydrase II H64A Complexed with Thioxolone Hydrolysis Products

| Parameter | Value | Reference |

|---|---|---|

| Method | X-RAY DIFFRACTION | rcsb.orgpdbj.org |

| Resolution | 1.20 Å | rcsb.orgpdbj.org |

| R-Value Free | 0.137 | rcsb.org |

| R-Value Work | 0.116 | rcsb.org |

Vibrational Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular structure and functional groups present in a compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum is characterized by absorption bands corresponding to its hydroxyl (-OH), thiol (-SH), and substituted benzene (B151609) ring moieties.

The O-H stretching vibrations of the phenolic hydroxyl groups typically appear as a broad band in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding. The S-H stretching vibration from the thiol group is expected to show a weak absorption band around 2550 cm⁻¹. rsc.org The weakness of this peak is due to the small change in dipole moment during the S-H bond vibration. rsc.org

Vibrations associated with the aromatic ring include C-H stretching, which occurs above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenolic groups would appear in the 1200-1300 cm⁻¹ range, while the C-S stretching vibration is typically found in the fingerprint region between 600-800 cm⁻¹. rsc.org The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending bands in the 650-900 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3600 - 3200 | Phenolic -OH | O-H Stretch (broad) |

| ~2550 | Thiol -SH | S-H Stretch (weak) |

| >3000 | Aromatic C-H | C-H Stretch |

| 1600 - 1450 | Aromatic Ring | C=C Stretch |

| 1300 - 1200 | Phenolic C-O | C-O Stretch |

| 800 - 600 | Thiol C-S | C-S Stretch |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR for vibrational analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the S-H stretching mode (~2550 cm⁻¹) and the C-S stretching mode (650-700 cm⁻¹) are key diagnostic peaks for the thiol group. rsc.org The C-S vibration is advantageous as it appears in a region with minimal interference from other functional groups. rsc.org The C-S-H bending mode is another identifiable vibration. rsc.org

The aromatic ring gives rise to strong Raman signals. The ring breathing mode, a symmetric vibration of the entire ring, is typically a sharp and intense peak. For substituted benzenes, this often appears around 1000 cm⁻¹. Other prominent bands include the C=C stretching vibrations between 1580 cm⁻¹ and 1610 cm⁻¹ and the in-plane C-H bending modes around 1000-1300 cm⁻¹. scielo.org.mx Due to the presence of the thiol group, this compound is also a candidate for Surface-Enhanced Raman Spectroscopy (SERS), where adsorption onto a metallic nanostructured surface (like gold or silver) can dramatically enhance the Raman signal, allowing for ultra-sensitive detection. rsc.orgnih.gov

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2550 | Thiol -SH | S-H Stretch |

| 1610 - 1580 | Aromatic Ring | C=C Stretch |

| ~1000 | Aromatic Ring | Ring Breathing |

| 700 - 650 | Thiol C-S | C-S Stretch |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of UV or visible light.

UV-Visible absorption spectroscopy measures the transitions of electrons from lower to higher energy molecular orbitals. In this compound, the benzene ring acts as the primary chromophore (light-absorbing group). The hydroxyl (-OH) and thiol (-SH) groups act as auxochromes, which are substituents that can shift the absorption maxima (λmax) and increase the absorption intensity (molar absorptivity, ε). libretexts.org

The benzene ring exhibits characteristic π → π* transitions. For an unsubstituted benzene ring, these transitions appear at approximately 184 nm, 204 nm, and 256 nm. The presence of the electron-donating -OH and -SH groups causes a bathochromic shift (shift to longer wavelengths) of these absorption bands. This is due to the interaction of the non-bonding electrons on the oxygen and sulfur atoms with the π-electron system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. chemguide.co.uk Therefore, this compound is expected to show strong absorption peaks at wavelengths longer than 256 nm. The exact λmax values are dependent on the solvent polarity.

Table 3: Expected UV-Visible Absorption for this compound

| Transition Type | Chromophore | Expected λmax Region |

| π → π* | Substituted Benzene Ring | > 260 nm |

While the intrinsic fluorescence of this compound is not extensively reported, its thiophenol moiety is a critical component in the design of fluorescent probes for various applications. mdpi.comresearchgate.net The high nucleophilicity and unique reactivity of the thiol group can be exploited to trigger significant changes in the fluorescence of a reporter molecule. rsc.org

A common strategy involves using the thiol group of a thiophenol derivative to cleave a specific chemical bond in a non-fluorescent or weakly fluorescent probe molecule, thereby releasing a highly fluorescent species. mdpi.comresearchgate.net This "turn-on" sensing mechanism provides high sensitivity. For example, probes have been developed where a fluorophore is quenched by a 2,4-dinitrophenyl ether group. researchgate.netrsc.org In the presence of a thiophenol, the ether bond is cleaved via an aromatic nucleophilic substitution (SNAr) reaction, restoring the fluorescence of the fluorophore. rsc.org These systems exhibit high selectivity for thiophenols over aliphatic thiols like cysteine or glutathione. rsc.orgresearchgate.net The detection limits for such probes can be in the nanomolar range, making them suitable for detecting trace amounts of toxic thiophenols in environmental and biological samples. rsc.orgresearchgate.net

Table 4: Examples of Fluorescence Sensing Strategies Utilizing the Thiophenol Moiety

| Probe Design Principle | Analyte | Mechanism | Result |

| Fluorophore with 2,4-dinitrophenyl ether quencher researchgate.netrsc.org | Thiophenol | SNAr-mediated cleavage of the ether bond | Fluorescence "turn-on" |

| Coumarin-based probe mdpi.com | Thiophenol | Thiol-induced reaction | Significant fluorescence enhancement |

| Multi-fluorophore system mdpi.com | Differentiating various thiols | Specific reactions with different thiols | Unique fluorescence signal combinations |

Surface-Sensitive Characterization Techniques for Related Benzenethiols

The study of this compound and its derivatives, particularly when adsorbed on surfaces to form self-assembled monolayers (SAMs), relies on a suite of advanced characterization techniques. These methods provide critical insights into the molecule-substrate interface, the chemical integrity of the monolayer, and the orientation and packing of the molecules. While specific data on this compound is emerging, a wealth of information from closely related benzenethiol (B1682325) compounds provides a strong foundation for its analysis.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive technique used to determine the elemental composition and chemical bonding states of the top 2-10 nanometers of a material's surface. warwick.ac.ukcarleton.edu In the context of benzenethiol SAMs, XPS is indispensable for confirming the formation of the monolayer and the nature of the sulfur-substrate bond. ptgeindhoven.nl The analysis involves irradiating the sample with monochromatic X-rays and measuring the kinetic energy of emitted photoelectrons. warwick.ac.ukunito.it

When a benzenethiol, such as this compound, assembles on a gold or copper surface, the S-H bond cleaves, and a covalent metal-sulfur (thiolate) bond is formed. This chemical change is directly observable in the XPS spectrum.

Key Research Findings:

S-Cu Bond Formation: Studies on benzenethiolate (B8638828) SAMs on a Cu(100) surface show that the S 2p and C 1s XP spectra confirm the formation of a stable S-Cu bond without significant decomposition of the thiolate. researchgate.net

Chemisorption on Gold: The chemisorption of thiol molecules onto a gold substrate is indicated by a characteristic chemical shift in the S 2p peak to lower binding energies. acs.org For one noradrenaline-analogue thiol, this shift was observed to be 1.7 eV. acs.org

Probing Monolayer Homogeneity: XPS is also utilized to assess the molecular-level homogeneity of mixed SAMs. By analyzing the high-resolution spectra of specific core levels, it's possible to determine if different thiol components phase-separate into domains or form a smoothly mixed layer. acs.org This is particularly relevant for creating functional surfaces with tunable properties using derivatives of this compound.

Layer Thickness: Angle-resolved XPS (ARXPS) can be used to calculate the thickness of the SAM layer, which provides information about the molecular orientation. For a dodecanethiol SAM on gold, a thickness of 1.6 nm was calculated, suggesting the molecules were tilted from the surface normal. thermofisher.com

For this compound SAMs, XPS would be used to verify the presence of carbon, oxygen, and sulfur on the surface. High-resolution scans of the S 2p region would be critical to confirm the formation of the gold-thiolate or copper-thiolate bond, while the O 1s and C 1s spectra would provide information about the integrity of the diol and benzene ring structure.

| Benzenethiol Derivative | Substrate | Core Level | Key Finding | Reference |

|---|---|---|---|---|

| Benzenethiolate | Cu(100) | S 2p, C 1s | Spectra confirm S-Cu bond formation without significant thiolate decomposition. | researchgate.net |

| Noradrenaline-analogue Thiol | Au | S 2p | A chemical shift of 1.7 eV to lower binding energy indicates chemisorption. | acs.org |

| Benzenemethanethiol | Au(111) | S 2p | Similar spectral shapes for benzenethiol and benzenemethanethiol suggest comparable sulfur-gold bonding. | nih.gov |

| Dodecanethiol | Au | C 1s, S 2p, Au 4f | Angle-resolved data used to calculate a layer thickness of 1.6 nm, implying molecular tilt. | thermofisher.com |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides detailed information about the unoccupied electronic states and the orientation of molecules on a surface. wikipedia.orgrsc.org The technique is element-specific, tuning the X-ray energy to a core-level absorption edge (e.g., Carbon K-edge, Sulfur K-edge). stanford.edu By measuring the absorption of polarized X-rays as a function of the angle of incidence, the average tilt angle of specific molecular orbitals, and thus the molecule itself, can be determined. acs.org

Key Research Findings:

Molecular Orientation: For benzenethiolate on Cu(100), a strong dichroic signal at the C K-edge indicated that the molecules stand upright, with the benzene ring tilted by only 20° from the surface normal. researchgate.net In contrast, studies of thiophenol on gold surfaces have suggested a larger tilt angle of approximately 50°-51°. acs.orgaip.org

Electronic Transitions: The NEXAFS spectra of aromatic systems are characterized by sharp resonances corresponding to core-level electron transitions into unoccupied molecular orbitals. For terphenyl-based thiols, intense resonances at ~285 eV are assigned to transitions into the π* orbitals of the aromatic rings, while higher energy features are assigned to σ* resonances. acs.org

Probing Functional Groups: The technique is sensitive to different functional groups. S 1s NEXAFS, for example, can be used for the speciation and quantification of various sulfur compounds in complex systems. aip.org

In the case of this compound, NEXAFS would be invaluable for determining the precise orientation of the benzene ring relative to the substrate. The orientation will be a result of the interplay between the sulfur-gold anchor bond, intermolecular hydrogen bonding via the hydroxyl groups, and van der Waals interactions. Angle-resolved measurements at the C K-edge and O K-edge would elucidate the tilt of the aromatic ring and the orientation of the C-O bonds.

| Benzenethiol Derivative | Substrate | Absorption Edge | Key Finding / Observation | Reference |

|---|---|---|---|---|

| Benzenethiolate | Cu(100) | C K-edge | Strong dichroism indicates an average molecular tilt of 20° from the surface normal. | researchgate.net |

| Thiophenol (TP) | Au | Not Specified | Suggested tilt of ~50° with respect to the surface normal. | aip.org |

| Noradrenaline-analogue Thiol | Au | C 1s | Average tilt angle of the aromatic ring determined to be ~51°. | acs.org |

| Amino-terminated terphenyl thiol | Au | C K-edge, N K-edge | Intense π* resonance at 285 eV and σ* resonances at higher energies used to confirm upright orientation. | acs.org |

Scanning Tunneling Microscopy (STM) for Self-Assembled Monolayers

Scanning Tunneling Microscopy (STM) is a premier technique for real-space imaging of conductive surfaces with atomic or molecular resolution. oxinst.com It operates by scanning a sharp conductive tip over a surface and measuring the quantum tunneling current, which is exponentially dependent on the tip-sample distance. oxinst.com For benzenethiol SAMs, STM provides unparalleled detail on molecular packing, surface ordering, and the nature of defects. nih.gov

Key Research Findings:

Ordered Monolayers: Benzenethiol can form highly ordered monolayers on Au(111) surfaces. A well-documented structure is a commensurate (√13×√13)R13.9° lattice, with the phenyl ring tilted about 30° from the surface normal. researchgate.netacs.org

Structural Polymorphism: The structure of the SAM can be highly dependent on subtle changes to the molecule. For instance, while benzenethiol (BT) SAMs on Au(111) are often composed of disordered phases, inserting a single methylene (B1212753) spacer to form benzenemethanethiol (BMT) leads to well-ordered phases containing vacancy islands. nih.gov

Surface Defects and Features: STM studies frequently reveal the presence of characteristic defects in the monolayers, such as vacancy islands (pits in the monolayer) and SAM-covered gold adatom islands. nih.govmdpi.commdpi.com The formation and density of these features can be influenced by preparation conditions like solution concentration and immersion time. mdpi.com

Influence of Functional Groups: The structure of SAMs of substituted benzenethiols is heavily influenced by intermolecular interactions. For 3-mercaptopropionic acid, intermolecular hydrogen bonding leads to a closely packed (3 × 3) structure. rsc.org

For this compound, the two hydroxyl groups are expected to play a dominant role in the self-assembly process through intermolecular hydrogen bonding. STM would be the ideal tool to visualize the resulting surface superstructure. It is plausible that these strong directional interactions would promote the formation of unique, highly-ordered, and densely packed domains, the specific lattice of which could be resolved with high-resolution STM imaging.

| Benzenethiol Derivative | Substrate | Observed Structure / Feature | Key Finding | Reference |

|---|---|---|---|---|

| Benzenethiol (BT) | Au(111) | (√13×√13)R13.9° | Forms a well-ordered monolayer with a phenyl ring tilt of ~30°. | researchgate.netacs.org |

| Benzenethiol (BT) | Au(111) | Disordered Phases | In some preparations, BT forms disordered structures, unlike the ordered phases of benzenemethanethiol. | nih.gov |

| 4-Fluorobenzeneselenol | Au(111) | (4 × 2√3) | Forms densely packed, standing-up monolayers with an areal density of 29.0 Ų/molecule. | mdpi.com |

| 3-Mercaptopropionic acid (MPA) | Au(111) | (3 × 3) | Intermolecular hydrogen bonding drives the formation of a closely packed ordered structure. | rsc.org |

| 2-Pyrimidinethiolate | Au(111) | Ordered Molecular Rows | Formation and structural order are markedly influenced by solution concentration. | mdpi.com |

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to study molecules like thiophenol and its derivatives, providing insights into their geometry, electronic properties, and reactivity. scispace.comresearchgate.netresearchgate.net

DFT calculations are crucial for elucidating the electronic structure of 4-Mercaptobenzene-1,3-diol, revealing how the interplay of hydroxyl (-OH) and thiol (-SH) substituents influences the aromatic π-system. Studies on related thiophenol derivatives using DFT methods like B3LYP help in understanding key electronic parameters. researchgate.netresearchgate.net

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. For aromatic thiols, the HOMO is typically associated with the π-system of the benzene (B151609) ring and the lone pairs of the sulfur atom. The LUMO is generally a π* antibonding orbital of the ring. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Substituent Effects: The electron-donating hydroxyl groups and the thiol group in this compound are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation compared to unsubstituted benzene. DFT calculations can precisely quantify these effects on orbital energies and electron density distribution. cdnsciencepub.com

Conformational Analysis: DFT is used to determine the stable conformations of thiophenol derivatives. For thiophenol itself, calculations have explored the rotational barrier around the C-S bond, finding that the energy minimum often corresponds to a planar or near-planar geometry where the S-H bond lies in the plane of the benzene ring. researchgate.net This conformation allows for optimal interaction between the sulfur lone pairs and the ring's π-electrons.

| Parameter | Method/Basis Set | Value | Reference |

|---|---|---|---|

| Rotational Barrier (Thioanisole) | MP2(f)/6-31G(d) | 3.08 kJ/mol | researchgate.net |

| Rotational Barrier (Thiophenol) | B3LYP/6-31G(d) | 6.41 kJ/mol | researchgate.net |

| 1ππ-1πσ Energy Gap (Thiophenol) | CASPT2 | 0.71 eV | aip.org |

DFT is also employed to calculate the molecular dipole moment and to predict how the molecule interacts with material surfaces, an area of interest for applications in molecular electronics and materials science.

Dipole Moment: The dipole moment of this compound arises from the vector sum of the bond dipoles of the -OH and -SH groups relative to the benzene ring. The specific orientation of these polar groups determines the magnitude and direction of the net molecular dipole. DFT calculations can provide accurate predictions of this property. Studies on various thiophenol derivatives have shown how different substituents systematically alter the dipole moment. researchgate.net

Work Function Modulation: When molecules are adsorbed onto a surface, they can change the surface's work function—the minimum energy required to remove an electron from the surface. This modulation is critical for designing organic-inorganic hybrid devices. Thiophenols are known to bind strongly to metal surfaces (e.g., gold, zinc) via the thiol group. nih.govchemrxiv.org DFT calculations have shown that adsorbing 4-aminothiophenol (B129426) on zinc phosphide (B1233454) (Zn3P2) surfaces lowers the work function. nih.gov For instance, the work function of the naked Zn3P2 (001) surface is 4.32 eV, which decreases to 4.07 eV after functionalization with 4-aminothiophenol. nih.gov It is expected that this compound would similarly modulate the work function of various substrates due to the formation of a dipole layer at the interface.

| Surface | Work Function (Naked Surface) | Work Function (4-Aminothiophenol Functionalized) | Reference |

|---|---|---|---|

| Zn₃P₂ (001) | 4.32 eV | 4.07 eV | nih.gov |

| Zn₃P₂ (101) | 4.79 eV | 4.67 eV | nih.gov |

| Zn₃P₂ (110) | 4.75 eV | 4.42 eV | nih.gov |

Reaction Mechanism Elucidation

Computational modeling is essential for mapping out the pathways of chemical reactions, identifying transition states, and understanding selectivity.

A key aspect of the chemistry of this compound is its formation from the hydrolysis of a precursor molecule, thioxolone (6-hydroxy-1,3-benzoxathiol-2-one). This process has been studied in the context of its role as a prodrug inhibitor of the enzyme carbonic anhydrase II (CA II). acs.orgnih.govresearchgate.net

The proposed mechanism involves the following steps:

Binding: Thioxolone binds to the active site of CA II. acs.orgnih.gov

Hydrolysis: The zinc-bound hydroxide (B78521) ion in the enzyme's active site acts as a nucleophile, attacking the thioester bond in thioxolone. acs.orgnih.govpsu.edu This enzymatic cleavage is a type of hydrolysis.

Intermediate Formation: The hydrolysis proceeds through an intermediate, S-(2,4-thiophenyl)hydrogen thiocarbonate. acs.orgnih.govpsu.edu

Product Formation: The intermediate breaks down to release this compound, which then acts as the active inhibitor by coordinating to the zinc ion via its thiol group. acs.orgnih.govpsu.edu

This enzymatic hydrolysis pathway highlights the role of this compound as the bioactive metabolite of thioxolone. Studies on the hydrolysis of other thioesters have also been conducted, examining the kinetics and pH dependence of both acid- and base-mediated pathways. harvard.edu

The thiol group in this compound is a versatile functional group that can participate in various reactions, notably additions to unsaturated systems like alkenes and alkynes. The regioselectivity of these additions is a key mechanistic feature.

Thiol-Ene Reactions: The addition of a thiol to a double bond (the thiol-ene reaction) can proceed via either a radical or a nucleophilic (Michael addition) mechanism. acsgcipr.orgmdpi.com

Radical Addition: In the radical-mediated thiol-ene reaction, the thiyl radical (RS•) adds to the alkene. This reaction typically exhibits high anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double bond. researchgate.netwikipedia.org This selectivity is driven by the formation of the more stable carbon-centered radical intermediate. mdpi.com

Michael Addition: The conjugate addition of a thiolate anion to an α,β-unsaturated carbonyl compound (Thia-Michael addition) is a highly efficient and atom-economical reaction. acsgcipr.org The regioselectivity is predictably 1,4-addition, driven by the nucleophilic attack of the soft sulfur anion on the β-carbon of the activated alkene. acsgcipr.org

Stereoselectivity: In cases where new stereocenters are formed, achieving high stereoselectivity is a significant goal. Asymmetric sulfa-Michael additions have been developed using chiral organocatalysts to induce stereoselectivity. acsgcipr.org While specific studies on the stereoselectivity of reactions involving this compound are not prominent, the general principles of stereocontrol in thiol additions would apply. scribd.com

The regioselectivity of intramolecular thiol-ene reactions can be more complex to predict and control, as it is influenced by factors that direct the cyclization towards either the thermodynamically or kinetically favored product. wikipedia.org

Molecular Dynamics Simulations (Potential Future Research Direction)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. encyclopedia.pubebsco.com While extensive MD studies specifically targeting this compound are not widely reported, this technique represents a promising avenue for future research.

Potential applications of MD simulations for this compound include:

Protein-Ligand Interactions: MD simulations can provide detailed, dynamic insights into the binding of this compound to its biological targets, such as carbonic anhydrase II. nih.gov Such simulations could elucidate the stability of the ligand in the binding pocket, the role of specific amino acid residues in the interaction, and the conformational changes that occur upon binding.

Solvation and Transport: Simulations could model the behavior of this compound in different solvent environments, calculating properties like the free energy of solvation. This is crucial for understanding its solubility and transport properties in biological systems or industrial processes.

Self-Assembly and Interfacial Behavior: For materials science applications, MD simulations could be used to study the self-assembly of this compound molecules on surfaces or the dynamics of interfaces functionalized with this compound. This could help in designing and understanding molecular electronic devices.

The validation of MD simulations through comparison with experimental data is a critical aspect of ensuring the reliability of the computational results. rug.nl Future research combining MD simulations with experimental techniques will undoubtedly deepen the understanding of the structure, dynamics, and function of this compound. encyclopedia.pubscholaris.ca

Structure-Activity Relationship (SAR) Studies for Derivatives (Focus on chemical mechanisms, not biological activity)

Structure-activity relationship (SAR) studies of this compound derivatives are crucial for understanding how modifications to the molecular structure influence its chemical reactivity and properties. These studies, often supported by computational modeling, provide insights into the electronic and steric effects of various functional groups, which in turn dictate the compound's behavior in chemical reactions. The primary sites for modification on the this compound scaffold are the thiol (-SH) group, the two hydroxyl (-OH) groups, and the benzene ring itself.

The inherent reactivity of this compound is governed by its combination of a soft nucleophilic thiol group and the electron-rich resorcinol (B1680541) ring. The two hydroxyl groups are ortho and para to the thiol group, which enhances the electron-donating character of the ring and influences the acidity and nucleophilicity of the functional groups.

The introduction of substituents onto the benzene ring can significantly alter the electronic properties of the entire molecule, thereby affecting the reactivity of the thiol and hydroxyl groups. These effects can be broadly categorized as those from electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): The addition of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, to the benzene ring decreases the electron density on the ring and on the sulfur and oxygen atoms. This has several consequences for the chemical mechanism:

Increased Acidity: EWGs stabilize the conjugate bases (thiolate and phenoxides) formed upon deprotonation by delocalizing the negative charge. This results in a lower pKa for both the thiol and hydroxyl groups, making the derivative a stronger acid. For instance, the introduction of a nitro group, as in 4-nitrobenzene-1,3-diol, is known to increase acidity.

Modified Redox Activity: The presence of EWGs makes the compound more susceptible to reduction and less susceptible to oxidation. The increased positive charge on the ring and functional groups enhances its ability to accept electrons.

Altered Nucleophilicity: The decreased electron density on the sulfur and oxygen atoms reduces their nucleophilicity, making them less reactive in nucleophilic substitution or addition reactions.

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as alkyl or alkoxy groups, increases the electron density on the benzene ring and the functional groups.

Decreased Acidity: EDGs destabilize the conjugate bases, leading to a higher pKa and making the derivative a weaker acid.

Enhanced Nucleophilicity: The increased electron density on the sulfur and oxygen atoms enhances their nucleophilicity, making them more potent reactants in nucleophilic attacks.

Increased Susceptibility to Oxidation: The higher electron density makes the compound more easily oxidized.

A pertinent example from a related class of compounds, substituted thiophenols, demonstrates that the S-H bond dissociation enthalpy (BDE) is influenced by substituents on the ring. acs.org Electron-withdrawing substituents tend to increase the S-H BDE, while electron-donating substituents can lower it. acs.org This has direct implications for reactions involving hydrogen atom transfer, such as in radical scavenging mechanisms.

Direct modification of the thiol and hydroxyl groups fundamentally alters the chemical nature of the derivatives.

Thiol Group Modification:

Oxidation: The thiol group is readily oxidized to form a disulfide bridge, resulting in a dimeric structure, 4,4'-disulfanediyldibenzene-1,3-diol. nih.gov This reaction can occur under mild oxidative conditions, including exposure to atmospheric oxygen. Further oxidation can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids. The formation of 2,4-dihydroxybenzenesulfenic acid has been observed under specific conditions. nih.gov

Alkylation/Acylation: Reaction of the thiol group with alkyl or acyl halides leads to the formation of thioethers and thioesters, respectively. This modification removes the acidic proton of the thiol group and alters its coordinating ability with metal ions.

Hydroxyl Group Modification:

Alkylation/Acylation: The hydroxyl groups can be converted to ethers or esters. This modification impacts the hydrogen-bonding capabilities of the molecule and can increase its lipophilicity, as seen in derivatives like 5-pentadecylbenzene-1,3-diol, which has improved solubility in hydrophobic environments.

Deletion of a Hydroxyl Group: Computational and crystallographic studies on related compounds have shown that the presence of multiple hydroxyl groups can sometimes lead to unfavorable interactions, for instance, with hydrophobic regions in a binding pocket. mdpi.com The removal of a hydroxyl group, as in the case of 2-hydroxythiophenol compared to this compound, can lead to significant changes in binding affinity, suggesting that the orientation and interaction of each hydroxyl group are critical. psu.edu